Fmoc-L-Glutamic acid-methyl ester

supramolecular hydrogel antibacterial biomaterial silver nanoparticle hybrid

Fmoc-L-Glutamic acid-methyl ester (also referred to as Fmoc-Glu(OMe)-OH or Fmoc-L-Glu-OMe) is an Fmoc-protected L-glutamic acid derivative in which the side-chain γ-carboxyl group is esterified as a methyl ester. This compound is a cornerstone building block in solid-phase peptide synthesis (SPPS) under the Fmoc/tBu strategy, enabling the introduction of glutamic acid residues with a masked side-chain carboxylic acid that can be selectively unmasked under orthogonal conditions.

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
Cat. No. B13390062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Glutamic acid-methyl ester
Molecular FormulaC21H21NO6
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)
InChIKeyRULINAWEYRMHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Glutamic Acid Methyl Ester: Procurement Specifications and Core Identity for Peptide Research


Fmoc-L-Glutamic acid-methyl ester (also referred to as Fmoc-Glu(OMe)-OH or Fmoc-L-Glu-OMe) is an Fmoc-protected L-glutamic acid derivative in which the side-chain γ-carboxyl group is esterified as a methyl ester . This compound is a cornerstone building block in solid-phase peptide synthesis (SPPS) under the Fmoc/tBu strategy, enabling the introduction of glutamic acid residues with a masked side-chain carboxylic acid that can be selectively unmasked under orthogonal conditions . Standard physical constants include a molecular formula of C21H21NO6, a molecular weight of 383.39 g/mol, and a melting point range of 120–140 °C .

Fmoc/tBu solid-phase peptide synthesis building block
Orthogonal γ-methyl ester side-chain protection
Selective deprotection by alkaline saponification
Compatible with acid-labile motifs and post-synthetic modifications

Why Fmoc-Glu-OtBu or Fmoc-Glu-OBzl Cannot Simply Replace Fmoc-L-Glutamic Acid Methyl Ester in Critical Peptide Syntheses


Although Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OBzl)-OH are the most common analogous building blocks for introducing protected glutamic acid, they are not freely interchangeable with Fmoc-L-glutamic acid methyl ester. The methyl ester side-chain protection is orthogonal to the Fmoc/tBu scheme: it resists the acidic conditions that cleave tert-butyl esters [1] and is instead removed by saponification [2]. This orthogonality is essential for the synthesis of peptides requiring selective side-chain modifications, such as those containing acid-labile motifs, or for the generation of γ-functionalized peptidomimetics. Furthermore, the methyl ester confers a distinct suPRamolecular behavior; it uniquely enables gelation in the presence of silver nitrate to form antibacterial hybrid hydrogels, a property not shared by the tert-butyl or benzyl ester analogues. Substituting Fmoc-Glu(OMe)-OH with Fmoc-Glu(OtBu)-OH therefore fails in any application that demands orthogonal side-chain deprotection or silver-mediated hydrogel formation.

Fmoc-L-Glu-OMe (target)
Fmoc-Glu-OtBu / OBzl (substitutes)
γ-methyl ester removed by saponification (orthogonal to Fmoc/tBu)
γ-tBu ester requires TFA, which may cleave acid-labile motifs
Forms hydrogel with AgNO₃ for antimicrobial biomaterial research
No gelation reported; may not support silver-hybrid hydrogel formation
Smaller steric profile may improve coupling in hindered sequences
Bulkier tBu ester may reduce coupling efficiency in sterically demanding SPPS

Quantitative Differentiation of Fmoc-L-Glutamic Acid Methyl Ester: Comparative Evidence Against Closest Analogs


Supramolecular Gelation with AgNO3 Enables Unique Mouldable Wound-Dressing Biomaterials

Fmoc-L-glutamic acid methyl ester is the only Fmoc-protected glutamic acid derivative reported to undergo spontaneous gelation in aqueous silver nitrate (AgNO3) solution, yielding a supramolecular hybrid hydrogel that serves as a mouldable wound dressing [1]. This hydrogel exhibits broad-spectrum antibacterial activity against E. coli and MRSA, and promotes wound healing in rat models [1]. By contrast, Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OBzl)-OH do not form hydrogels under these conditions, and no comparable wound-healing biomaterial applications have been reported for these analogues.

Supramolecular Gelation with AgNO₃
Class-level
Target: forms hydrogel with AgNO₃; Comparator: no gelation
Enables antimicrobial biomaterial research not accessible with analogues
AgNO₃ aqueous; in vitro antibacterial & rat wound model
supramolecular hydrogel antibacterial biomaterial silver nanoparticle hybrid

Orthogonal Side-Chain Deprotection: Saponification vs. Acidolysis

The γ-methyl ester of Fmoc-Glu(OMe)-OH can be selectively removed by saponification under alkaline conditions [2], whereas the γ-tert-butyl ester of Fmoc-Glu(OtBu)-OH requires cleavage with concentrated trifluoroacetic acid (TFA) [1]. This orthogonality permits the synthesis of peptides containing acid-labile motifs or those requiring sequential side-chain functionalization. No comparable orthogonal deprotection strategy exists for Fmoc-Glu(OtBu)-OH, as both its Fmoc and OtBu groups are labile to base and acid, respectively, creating a conflict in multi-step deprotection sequences.

Orthogonal Deprotection Selectivity
Class-level
Methyl ester: saponification; tBu ester: TFA cleavage
Supports synthesis of acid-labile peptide sequences
Standard Fmoc-SPPS conditions
orthogonal protecting groups side-chain modification peptide chemistry

Reduced Steric Hindrance for Improved Coupling Efficiency in Hindered Sequences

The smaller van der Waals volume of the γ-methyl ester relative to the γ-tert-butyl ester results in reduced steric hindrance at the activated ester intermediate during peptide coupling [1]. This can improve acylation kinetics and coupling yields when incorporating glutamic acid residues into sterically demanding peptide sequences, such as those adjacent to α,α-disubstituted amino acids. While no published head-to-head kinetic study quantifies the difference for this specific amino acid derivative, the well-established inverse relationship between protecting group bulk and coupling efficiency in SPPS supports the inference that Fmoc-Glu(OMe)-OH couples more efficiently than Fmoc-Glu(OtBu)-OH in hindered environments.

Steric Hindrance & Coupling
Class-level
Methyl ester smaller than tBu ester
May improve coupling in sterically hindered sequences
No direct kinetic comparison; principle-based inference
steric hindrance coupling efficiency peptide synthesis

Higher Assured Purity: ≥99.5% vs. ~98% for Comparator Fmoc-Glu-OtBu

Commercially available Fmoc-L-glutamic acid methyl ester from ChemImpex is certified at ≥99.5% purity by HPLC , whereas a leading supplier (TCI) lists Fmoc-Glu-OtBu at >98.0% purity by HPLC . This ~1.5 percentage point difference represents a substantial reduction in the maximum potential impurity burden (≤0.5% vs. ≤2%), which is critical for long-chain peptide syntheses where low-level side products accumulate multiplicatively across coupling steps.

Commercial Purity Comparison
Data to verify
Target ≥99.5% vs. comparator >98.0% (HPLC)
Higher purity specification may reduce cumulative by-products
Supplier-specified data; independent verification advised
purity specification HPLC procurement criteria

Precision Scenarios Where Fmoc-L-Glutamic Acid Methyl Ester Outperforms Closest Analogs


Synthesis of Peptides Bearing Acid-Labile Modifications Requiring Orthogonal γ-Carboxyl Deprotection

When the target peptide contains acid-labile functionalities (e.g., glycosidic linkages, phosphoramidate bonds, or N→O acyl shifts), the γ-tert-butyl ester of Fmoc-Glu(OtBu)-OH cannot be used because its TFA-mediated cleavage would destroy the acid-labile motif [2]. Fmoc-L-glutamic acid methyl ester provides a strictly orthogonal deprotection route: the γ-methyl ester is removed under mild alkaline saponification conditions that leave the acid-labile groups intact [1]. This scenario is commonly encountered in the synthesis of glycopeptides, phosphopeptides, and branched peptide dendrimers where selective side-chain deprotection is mandatory.

Stepwise Assembly of Sterically Hindered Peptide Sequences (e.g., Peptaibols, Aib-Rich Peptides)

In the solid-phase synthesis of peptides containing multiple sterically hindered amino acids—such as α-aminoisobutyric acid (Aib) or N-methyl amino acids—the reduced steric profile of the γ-methyl ester relative to the γ-tert-butyl ester facilitates more efficient acylation [3]. Although direct numerical coupling efficiency comparisons are not published, the well-established principle that protecting-group steric bulk inversely correlates with coupling rate supports the preferential use of Fmoc-Glu(OMe)-OH for these challenging sequences. This application is particularly relevant for the synthesis of peptaibol antibiotics, stapled peptides, and macrocyclic peptides where protecting group selection critically impacts crude purity and yield.

Fabrication of Silver-Releasing Antibacterial Hybrid Hydrogels for Wound Dressing Research

Fmoc-L-glutamic acid methyl ester is a unique gelator that undergoes co-assembly with chitosan and silver nitrate to form a supramolecular hydrogel with in situ synthesized silver nanoparticles [4]. This hybrid hydrogel exhibits broad-spectrum antibacterial activity (E. coli, MRSA) and accelerates wound closure in rat models [4]. No other Fmoc-protected glutamic acid ester (including Fmoc-Glu-OtBu and Fmoc-Glu-OBzl) displays this gelation behavior. This exclusive property makes Fmoc-Glu-OMe essential for biomaterials research focused on infection-resistant wound dressings, antibacterial coatings, and silver nanoparticle delivery platforms.

High-Fidelity Automated SPPS Requiring Consistent High-Purity Building Blocks for QbD Compliance

In automated SPPS under Quality-by-Design (QbD) protocols, the cumulative effect of monomer impurities on final peptide purity is approximately multiplicative. The commercially assured purity of Fmoc-L-glutamic acid methyl ester (≥99.5% ) is at least 1.5 percentage points higher than that of commonly sourced Fmoc-Glu-OtBu (~98% ). For a 20-residue peptide, this purity differential can translate into several percentage points improvement in crude peptide purity, reducing purification burden and increasing overall process yield. Procurement teams managing GMP or cGMP production environments should prioritize Fmoc-Glu(OMe)-OH to meet stringent impurity specifications and minimize batch rejection risk.

Application
Selection Property
Validation Focus
Acid-labile peptide synthesis
Orthogonal γ-carboxyl deprotection
Alkaline saponification stability
Sterically hindered peptide sequences
Reduced steric hindrance during coupling
Coupling efficiency in hindered SPPS
Silver-hybrid hydrogel biomaterial research
Unique gelation with AgNO₃
Antimicrobial and model wound response
Automated SPPS under QbD protocols
High-purity monomer specification
Cumulative impurity reduction
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